3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide
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Overview
Description
3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is a compound with the CAS Number: 354813-00-6 and a molecular weight of 236.27 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 220-221 . It is a solid substance stored at ambient temperature .Scientific Research Applications
Synthesis and Structural Analysis
Solvent-Free Synthesis : Thiophene derivatives, including those similar to 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide, have been synthesized using solvent-free methods, showing high yields and purity. This method emphasizes environmental sustainability in chemical synthesis (Thirunarayanan & Sekar, 2013).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of compounds with similar frameworks have been determined, highlighting the significance of structural analysis in understanding the properties and potential applications of these compounds (Prabhuswamy et al., 2016).
Pharmacological Potential
Antimicrobial Activity : Some derivatives of thiophene-3-carboxamide, similar to this compound, exhibit antimicrobial properties. This opens avenues for the development of new antibiotics and antifungal agents (Vasu et al., 2003).
Antitumor Activity : The synthesis of thiophene derivatives has shown potential in antitumor applications. This suggests that compounds like this compound could be explored for their efficacy in cancer treatment (Hao et al., 2017).
Antinociceptive Properties : Research on N-Substituted thiophene derivatives has indicated their potential in antinociceptive (pain-relieving) activities, which could guide the development of new pain management drugs (Shipilovskikh et al., 2020).
Anti-Inflammatory and Antioxidant Activities : Some thiophene carboxamide derivatives show significant anti-inflammatory and antioxidant effects, suggesting their potential use in treating related conditions (Kumar et al., 2008).
Miscellaneous Applications
Photophysical Properties : Studies on biaryl derivatives related to thiophene carboxamides have revealed interesting photophysical properties, such as blue luminescence. This could be relevant in the development of optical materials and sensors (Novanna et al., 2020).
Solvatochromic Studies : The study of absorption and fluorescence spectra in carboxamides, similar to thiophene carboxamides, offers insights into their interaction with solvents. This information is crucial in various applications, including the design of fluorescence-based sensors (Patil et al., 2011).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide . These factors can include pH, temperature, presence of other molecules, and cellular environment. Understanding these influences is crucial for optimizing the use of this compound.
Properties
IUPAC Name |
3-amino-5-(4-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUAXQODZDRLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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